molecular formula C17H9F6N3OS B2880013 N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide CAS No. 338396-90-0

N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide

Cat. No. B2880013
M. Wt: 417.33
InChI Key: WUDPHORBDKWPIA-UHFFFAOYSA-N
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Description

This compound contains several functional groups including a thiazole ring, a pyridine ring, and a carboxamide group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a condensation reaction of a thiol and a nitrile. The pyridine ring could be introduced through a cross-coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (thiazole and pyridine), which could contribute to its stability. The trifluoromethyl groups could influence the electronic properties of the molecule .


Chemical Reactions Analysis

As for the chemical reactions, this compound could potentially undergo, the presence of the carboxamide group could make it a candidate for various condensation reactions. The aromatic rings might also undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar carboxamide group could enhance its solubility in polar solvents .

Scientific Research Applications

1. Organocatalysis in Organic Chemistry

Specific Scientific Field:

Organic chemistry, specifically organocatalysis.

Summary of the Application:

N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide (referred to as Schreiner’s thiourea) is a privileged motif for catalyst development in organocatalysis. Over the last decade, (thio)urea derivatives have gained prominence as organocatalysts due to their ability to activate substrates and stabilize developing negative charges (e.g., oxyanions) in transition states using explicit double hydrogen bonding. Schreiner’s thiourea, with its 3,5-bis(trifluoromethyl)phenyl motif, plays a crucial role in this context .

Experimental Procedures and Technical Details:

Results and Outcomes:

2. Lipophilic Additive for Solvent Extraction and Membrane Electrodes

Specific Scientific Field:

Analytical chemistry, solvent extraction, and membrane electrode technology.

Sodium tetrakis [3,5-bis(trifluoromethyl)phenyl]borate

serves as a lipophilic additive. It finds use in:

  • Anionic phase-transfer catalysis .

Experimental Procedures and Technical Details:

Results and Outcomes:

3. Chemical Intermediate for Crop-Protection Product Synthesis

Specific Scientific Field:

Agrochemical research and crop protection.

Summary of the Application:

Among trifluoromethylpyridine (TFMP) derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is in high demand. It serves as a chemical intermediate for synthesizing several crop-protection products. Various synthetic methods for 2,3,5-DCTF have been reported .

Experimental Procedures and Technical Details:

Results and Outcomes:

4. Density Functional Theory (DFT) Studies

Specific Scientific Field:

Computational chemistry and theoretical studies.

N-(3,5-bis(trifluoromethyl)benzyl)stearamide

undergoes geometry optimization using DFT. Becke’s three-parameter hybrid function with the nonlocal correlation of Lee–Yang–Parr (B3LYP) method and the 6–311+G(d,p) basis set are employed in gas phase calculations .

Experimental Procedures and Technical Details:

Results and Outcomes:

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed information on its potential hazards .

Future Directions

The future research directions for this compound could involve exploring its potential applications in various fields, studying its reactivity, or investigating its physical and chemical properties in more detail .

properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-pyridin-4-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9F6N3OS/c18-16(19,20)10-5-11(17(21,22)23)7-12(6-10)25-14(27)13-8-28-15(26-13)9-1-3-24-4-2-9/h1-8H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDPHORBDKWPIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC(=CS2)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9F6N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide

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